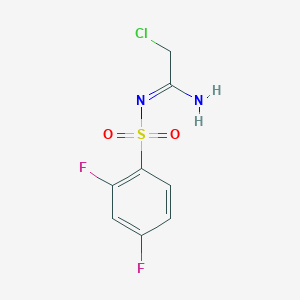

N1-(2-chloroethanimidoyl)-2,4-difluorobenzene-1-sulphonamide

Description

Molecular Formula: C₈H₇ClF₂N₂O₂S

Molecular Weight: 268.67 g/mol

Structural Features: This sulfonamide derivative features a benzene ring substituted with 2,4-difluoro groups and a 2-chloroethanimidoyl moiety attached to the sulfonamide nitrogen. The chloroethanimidoyl group introduces both halogenated and imine characteristics, while the fluorine atoms enhance lipophilicity and electronic effects .

Properties

IUPAC Name |

2-chloro-N'-(2,4-difluorophenyl)sulfonylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2N2O2S/c9-4-8(12)13-16(14,15)7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDNOPFOFJRWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)N=C(CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)/N=C(/CCl)\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chloroethanimidoyl)-2,4-difluorobenzene-1-sulphonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-chloroethanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chloroethanimidoyl)-2,4-difluorobenzene-1-sulphonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of this compound, where the chlorine atom is replaced by the nucleophile.

Oxidation Reactions: The major products are sulfoxides or sulfones, depending on the extent of oxidation.

Reduction Reactions: The major products are reduced derivatives, such as amines or other reduced forms of the compound.

Scientific Research Applications

N1-(2-chloroethanimidoyl)-2,4-difluorobenzene-1-sulphonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-chloroethanimidoyl)-2,4-difluorobenzene-1-sulphonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Family

N1-(2-Chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide

- Molecular Formula : C₁₀H₁₂ClFN₂O₂S

- Molecular Weight : 278.73 g/mol

- Key Differences: The benzene ring has a 3-fluoro substitution and 2,4-dimethyl groups instead of 2,4-difluoro. This compound’s higher lipophilicity may influence bioavailability .

N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide

- Structural Features : A pyridylmethyl group replaces the chloroethanimidoyl moiety.

Functional Group Variations in Related Compounds

N1-(6-Fluoro-2-methylpyridin-3-yl)benzene-1,2-diamine

- Application : Intermediate in synthesizing CRHR2 antagonists.

- Comparison : The fluoro-methylpyridine substituent provides a heteroaromatic system, contrasting with the chloroethanimidoyl group’s aliphatic imine. Such differences may influence target selectivity in therapeutic applications .

KU-2285 (Radiosensitizer)

- Structure : N1-(2-hydroxyethyl)-1,2-difluoro-3-(2-nitro-1H-imidazolyl)propanamide.

- Relevance : Despite differing core structures (imidazole vs. benzene), both KU-2285 and the target compound utilize fluorine substitutions to enhance electron-withdrawing effects, critical for radiosensitization. KU-2285’s nitroimidazole group confers higher radiosensitizing efficacy (SER = 1.95 at 1 mM) but faces synthesis cost barriers .

Pharmacologically Active Sulfonamides

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

Table 1: Key Properties of Selected Compounds

Biological Activity

N1-(2-chloroethanimidoyl)-2,4-difluorobenzene-1-sulphonamide is a sulphonamide compound that has gained attention in scientific research due to its diverse biological activities. This compound is synthesized through the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-chloroethanimidoyl chloride, typically in the presence of a base like triethylamine. The resulting compound is purified through recrystallization or column chromatography.

Chemical Structure and Properties

The chemical structure of this compound includes a sulphonamide functional group, which is known for its biological activity. Its molecular formula is C9H8ClF2N3O2S, and it has a CAS number of 219619-48-4. The presence of fluorine atoms contributes to its unique properties and potential reactivity .

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been observed to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. This inhibition disrupts cellular processes essential for bacterial survival and proliferation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity , particularly against a range of bacterial strains. In vitro studies indicate that it possesses significant bactericidal effects, making it a candidate for further development as an antibiotic agent. Its mechanism likely involves the disruption of bacterial cell wall synthesis, similar to other sulphonamides .

Anticancer Activity

Recent research has indicated that this compound may have anticancer properties . Studies suggest that it can inhibit oxidative phosphorylation (OXPHOS), a critical metabolic pathway in cancer cells. This inhibition leads to reduced ATP production and increased cytotoxicity in cancer cell lines. For instance, compounds with similar structures have been shown to exhibit significant efficacy in pancreatic cancer models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide | Structure | Similar antimicrobial properties but different substitution pattern |

| N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide | Structure | Enhanced reactivity due to additional chlorine atom |

| N1-(2-chloroethanimidoyl)-2-methyl-5-nitrobenzene-1-sulphonamide | Structure | Potentially different biological properties due to nitro group |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulphonamides, this compound was tested against several Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Research on the anticancer effects of this compound involved testing its impact on pancreatic cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner when exposed to galactose-containing media, which enhances sensitivity to OXPHOS inhibitors. The IC50 value was determined to be around 0.58 μM for effective cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.